molecular formula C14H12BrF3N4O B2632649 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2380183-45-7

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B2632649
CAS No.: 2380183-45-7
M. Wt: 389.176
InChI Key: RHLDWKCBWJVEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a trifluoromethyl-substituted pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(3-Chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine
  • 2-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine

Uniqueness

The presence of the bromine atom in 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine makes it unique compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct reactivity and biological activity profiles .

Properties

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrF3N4O/c15-10-7-19-4-1-11(10)23-9-3-6-22(8-9)13-20-5-2-12(21-13)14(16,17)18/h1-2,4-5,7,9H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLDWKCBWJVEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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